molecular formula C19H19N5O4S B2678800 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1040646-34-1

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2678800
CAS No.: 1040646-34-1
M. Wt: 413.45
InChI Key: PNULYOARXLUDBY-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves several steps, typically starting with the preparation of the indoline and pyrazolo[3,4-d]pyrimidinone moieties. The reaction conditions often require the use of specific catalysts and reagents to facilitate the formation of the desired product. For instance, thiamine hydrochloride has been identified as an eco-friendly organocatalyst for the synthesis of various indoline derivatives . Additionally, metal-free synthesis methods have been developed for the preparation of indolin-3-ones, which are key intermediates in the synthesis of the target compound .

Chemical Reactions Analysis

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like molecular oxygen and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cross-dehydrogenative coupling (CDC) of indolin-2-ones with other substrates can lead to the formation of olefins under mild, ligand-free, and base-free conditions .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme inhibition and protein interactions. In medicine, it is being investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets. Industrially, the compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of protein-protein interactions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one stands out due to its unique combination of structural elements. Similar compounds include other indoline derivatives and pyrazolo[3,4-d]pyrimidinones, which may share some chemical properties but differ in their specific applications and mechanisms of action. The uniqueness of this compound lies in its ability to combine the properties of both indoline and pyrazolo[3,4-d]pyrimidinone moieties, making it a versatile and valuable compound for various scientific research applications.

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c25-17(23-7-5-13-3-1-2-4-16(13)23)10-22-12-20-18-15(19(22)26)9-21-24(18)14-6-8-29(27,28)11-14/h1-4,9,12,14H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNULYOARXLUDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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